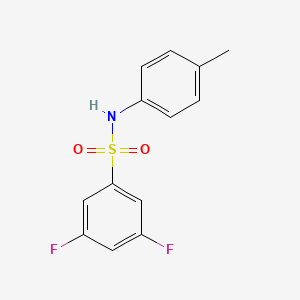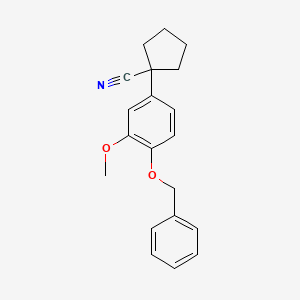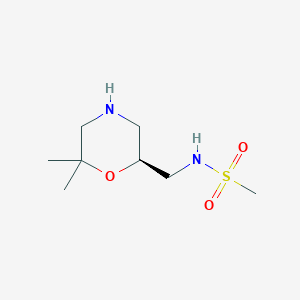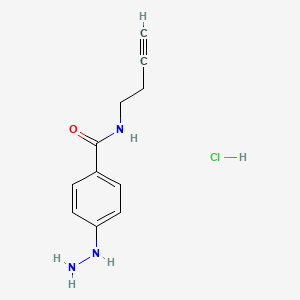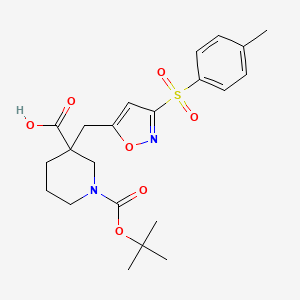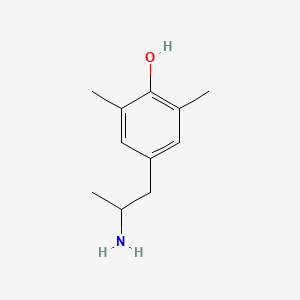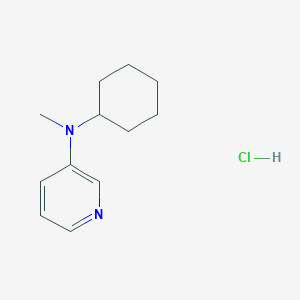
N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of pyridine, where the nitrogen atom is substituted with a cyclohexyl and a methyl group. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride typically involves the reaction of cyclohexylamine with N-methylpyridin-3-amine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
- Cyclohexylamine + N-Methylpyridin-3-amine + HCl → this compound
The reaction is usually performed under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding N-oxide derivatives.
- Reduction : Reduction reactions can convert the compound into its amine derivatives.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
- Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
- Oxidation : N-Cyclohexyl-N-methylpyridin-3-amine N-oxide
- Reduction : N-Cyclohexyl-N-methylpyridin-3-amine
- Substitution : Various substituted pyridine derivatives
Scientific Research Applications
N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of complex organic molecules.
- Biology : Employed in the study of enzyme inhibition and receptor binding.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds:
- Cyclohexylamine : An aliphatic amine with similar structural features.
- N-Methylpyridin-3-amine : A pyridine derivative with a methyl group.
Uniqueness: N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride is unique due to its combined structural features of both cyclohexyl and pyridine rings. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
Molecular Formula |
C12H19ClN2 |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
N-cyclohexyl-N-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12;/h5,8-11H,2-4,6-7H2,1H3;1H |
InChI Key |
SENLNLJOJDTEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


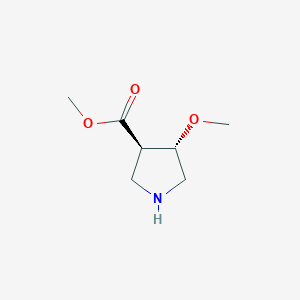
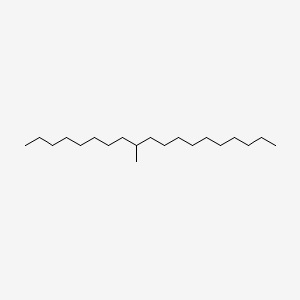

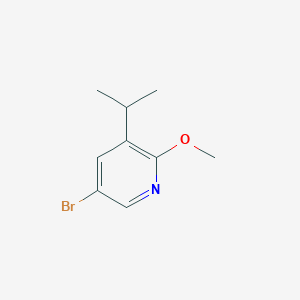

![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)
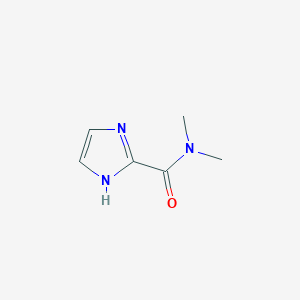
![Imidazo[1,2-a]pyridine-2-thiol](/img/structure/B12820816.png)
